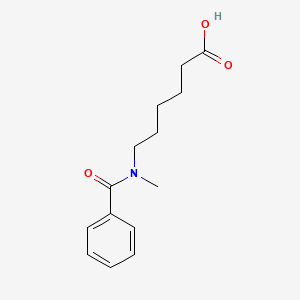
Diethylammonium 2-(2,4-dichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylammonium 2-(2,4-dichlorophenoxy)propionate is a chemical compound belonging to the family of 2,4-dichlorophenoxyacetic acid compounds. It is a phenoxy herbicide widely used for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is known for its selective, systemic action, making it effective in targeting unwanted vegetation while sparing desired crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethylammonium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Diethylamine→Diethylammonium 2-(2,4-dichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylammonium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chemical structure, potentially altering its herbicidal properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxyacetic acid derivatives, while reduction could produce less chlorinated or dechlorinated compounds.
Applications De Recherche Scientifique
Diethylammonium 2-(2,4-dichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on its effects on plant physiology and its role in weed management.
Medicine: Investigations into its potential effects on human health and its use as a reference compound in toxicological studies.
Industry: Utilized in the development of new herbicidal formulations and in studies of herbicide resistance.
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It is absorbed through the roots and leaves of plants, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and growth regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A closely related compound with similar herbicidal properties.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another derivative with comparable uses in herbicide formulations.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a broader spectrum of activity.
Uniqueness
Diethylammonium 2-(2,4-dichlorophenoxy)propionate is unique due to its specific formulation as a diethylammonium salt, which enhances its solubility and effectiveness as a herbicide. Its selective action and systemic absorption make it particularly useful in agricultural applications where targeted weed control is essential.
Propriétés
Numéro CAS |
93941-78-7 |
|---|---|
Formule moléculaire |
C13H19Cl2NO3 |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)propanoate;diethylazanium |
InChI |
InChI=1S/C9H8Cl2O3.C4H11N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-5-4-2/h2-5H,1H3,(H,12,13);5H,3-4H2,1-2H3 |
Clé InChI |
NLGJPPMUXJBNTJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]CC.CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















